4-(4-Phenylpiperazine-1-carbonyl)benzonitrile 4-(4-Phenylpiperazine-1-carbonyl)benzonitrile
Brand Name: Vulcanchem
CAS No.: 477546-33-1
VCID: VC7578556
InChI: InChI=1S/C18H17N3O/c19-14-15-6-8-16(9-7-15)18(22)21-12-10-20(11-13-21)17-4-2-1-3-5-17/h1-9H,10-13H2
SMILES: C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)C#N
Molecular Formula: C18H17N3O
Molecular Weight: 291.354

4-(4-Phenylpiperazine-1-carbonyl)benzonitrile

CAS No.: 477546-33-1

Cat. No.: VC7578556

Molecular Formula: C18H17N3O

Molecular Weight: 291.354

* For research use only. Not for human or veterinary use.

4-(4-Phenylpiperazine-1-carbonyl)benzonitrile - 477546-33-1

Specification

CAS No. 477546-33-1
Molecular Formula C18H17N3O
Molecular Weight 291.354
IUPAC Name 4-(4-phenylpiperazine-1-carbonyl)benzonitrile
Standard InChI InChI=1S/C18H17N3O/c19-14-15-6-8-16(9-7-15)18(22)21-12-10-20(11-13-21)17-4-2-1-3-5-17/h1-9H,10-13H2
Standard InChI Key GEGKPHCFWSKGLE-UHFFFAOYSA-N
SMILES C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)C#N

Introduction

Chemical Identity and Structural Features

4-(4-Phenylpiperazine-1-carbonyl)benzonitrile (PubChem CID: 4375520) has the molecular formula C₁₈H₁₇N₃O and a molecular weight of 291.3 g/mol . Its IUPAC name, 4-(4-phenylpiperazine-1-carbonyl)benzonitrile, reflects the presence of a piperazine ring substituted with a phenyl group and a benzoyl moiety bearing a nitrile functional group. The compound’s SMILES notation, C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)C#N, and InChIKey, GEGKPHCFWSKGLE-UHFFFAOYSA-N, provide unambiguous representations of its connectivity .

Table 1: Molecular Properties of 4-(4-Phenylpiperazine-1-carbonyl)benzonitrile

PropertyValue
Molecular FormulaC₁₈H₁₇N₃O
Molecular Weight291.3 g/mol
SMILESC1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)C#N
InChIKeyGEGKPHCFWSKGLE-UHFFFAOYSA-N
Synonyms477546-33-1, Oprea1_734835

X-ray crystallography of analogous piperazine derivatives reveals that the central piperazine ring typically adopts a chair conformation, with substituents occupying equatorial positions to minimize steric strain . In related structures, weak intermolecular interactions such as C–H⋯O contacts stabilize the crystal lattice, though conventional hydrogen bonds are often absent .

Synthesis and Characterization

The synthesis of 4-(4-phenylpiperazine-1-carbonyl)benzonitrile involves multi-step organic reactions, often employing carbodiimide-mediated coupling or nucleophilic acyl substitution. A representative route begins with the protection of piperazine derivatives using tert-butoxycarbonyl (Boc) groups, followed by deprotection and subsequent acylation with 4-cyanobenzoyl chloride .

Key Synthetic Steps:

  • Protection: Boc-anhydride reacts with 2-bromoethylamine hydrobromide in dichloromethane, yielding tert-butyl (2-bromoethyl)carbamate .

  • Deprotection: Acidic removal of the Boc group generates a free amine intermediate.

  • Acylation: Reaction with 4-cyanobenzoyl chloride in the presence of a base (e.g., triethylamine) forms the target compound .

Characterization Data:

  • ¹H NMR: Peaks corresponding to the piperazine protons (δ 3.40–3.22 ppm), aromatic protons (δ 7.00–8.00 ppm), and nitrile carbon (no direct proton signal) .

  • IR Spectroscopy: Stretching vibrations for the carbonyl group (~1650 cm⁻¹) and nitrile group (~2240 cm⁻¹) .

  • Mass Spectrometry: Molecular ion peak at m/z 291.3 [M+H]⁺ .

CompoundSpace GroupZ′Key Interactions
1-Benzoyl-4-(4-nitrophenyl)piperazinePna2₁2C–H⋯O, π–π stacking
1-(4-Bromobenzoyl)-4-phenylpiperazineP2₁1C–H⋯Br, C–H⋯O

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